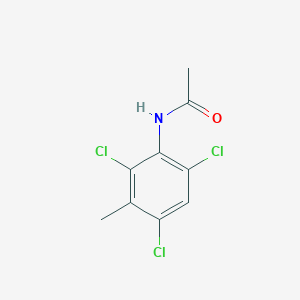
N-(2,4,6-trichloro-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-trichloro-3-methylphenyl)acetamide is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.52 g/mol It is characterized by the presence of three chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
The synthesis of N-(2,4,6-trichloro-3-methylphenyl)acetamide typically involves the reaction of 2,4,6-trichloro-3-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(2,4,6-trichloro-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the acetamide group.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,4,6-trichloro-3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Research studies may explore its potential biological activities and interactions with biological molecules.
Medicine: Investigations into its potential therapeutic properties and mechanisms of action.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4,6-trichloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The presence of chlorine atoms and the acetamide group allows it to form various interactions with biological molecules, potentially affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2,4,6-trichloro-3-methylphenyl)acetamide can be compared with other similar compounds, such as:
N-(2,4-dichloro-3-methylphenyl)acetamide: Lacks one chlorine atom compared to the target compound.
N-(2,4,6-trichlorophenyl)acetamide: Lacks the methyl group on the phenyl ring.
N-(2,4,6-trichloro-3-methylphenyl)propionamide: Has a propionamide group instead of an acetamide group.
Properties
Molecular Formula |
C9H8Cl3NO |
|---|---|
Molecular Weight |
252.5 g/mol |
IUPAC Name |
N-(2,4,6-trichloro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8Cl3NO/c1-4-6(10)3-7(11)9(8(4)12)13-5(2)14/h3H,1-2H3,(H,13,14) |
InChI Key |
DFPSIUWFZQYAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


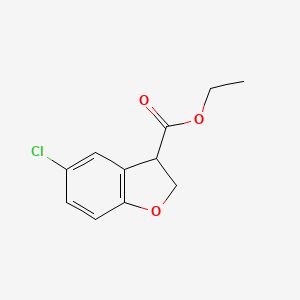
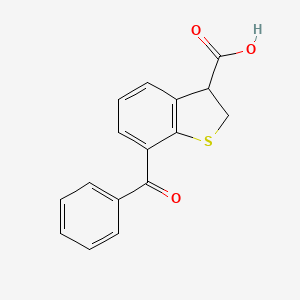

![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
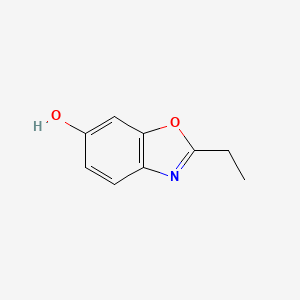

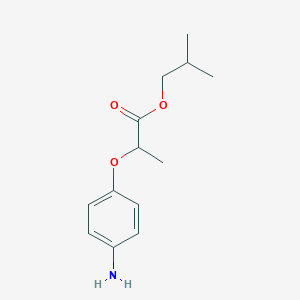
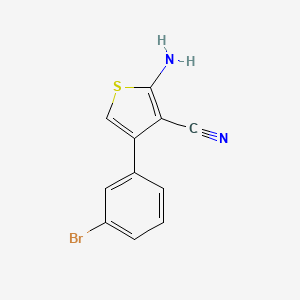
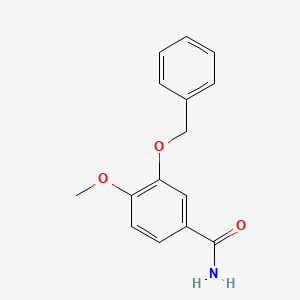
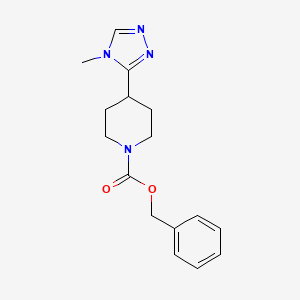
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
![2-[N-(carboxymethyl)-2-chloroanilino]acetic acid](/img/structure/B13879366.png)
![methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)

